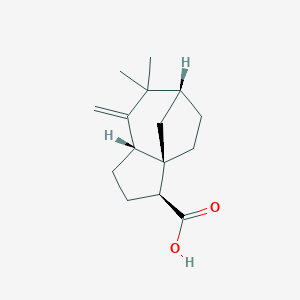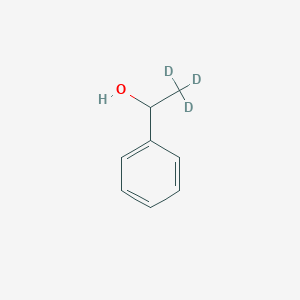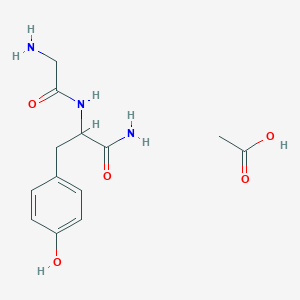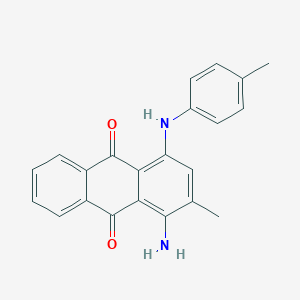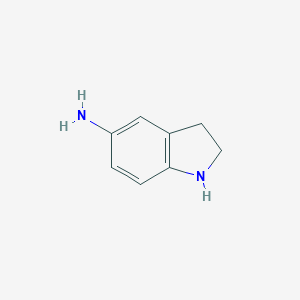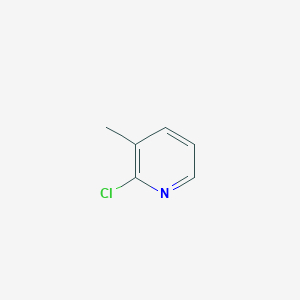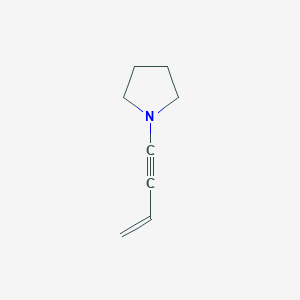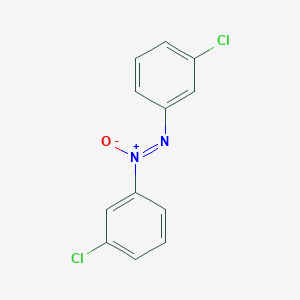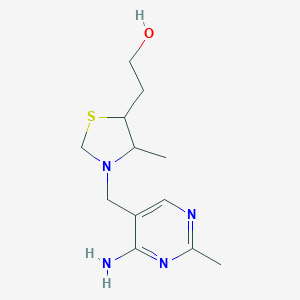
3-((4-Amino-2-methyl-5-pyrimidinyl)methyl)-4-methyl-5-thiazolidineethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((4-Amino-2-methyl-5-pyrimidinyl)methyl)-4-methyl-5-thiazolidineethanol, also known as AMT, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
3-((4-Amino-2-methyl-5-pyrimidinyl)methyl)-4-methyl-5-thiazolidineethanol exerts its effects by inhibiting the activity of enzymes such as dihydrofolate reductase and thymidylate synthase, which are involved in DNA synthesis. This leads to the inhibition of cell division and the induction of apoptosis in cancer cells. In addition, 3-((4-Amino-2-methyl-5-pyrimidinyl)methyl)-4-methyl-5-thiazolidineethanol has been shown to modulate the activity of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Efectos Bioquímicos Y Fisiológicos
3-((4-Amino-2-methyl-5-pyrimidinyl)methyl)-4-methyl-5-thiazolidineethanol has been shown to have various biochemical and physiological effects such as the inhibition of cell growth and division, induction of apoptosis, modulation of neurotransmitter activity, and neuroprotective effects. In addition, 3-((4-Amino-2-methyl-5-pyrimidinyl)methyl)-4-methyl-5-thiazolidineethanol has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-((4-Amino-2-methyl-5-pyrimidinyl)methyl)-4-methyl-5-thiazolidineethanol in lab experiments is its ability to inhibit the growth of cancer cells and induce apoptosis, which makes it a potential candidate for cancer research. In addition, 3-((4-Amino-2-methyl-5-pyrimidinyl)methyl)-4-methyl-5-thiazolidineethanol has been shown to have neuroprotective effects, which makes it a potential candidate for neuroscience research. However, one of the limitations of using 3-((4-Amino-2-methyl-5-pyrimidinyl)methyl)-4-methyl-5-thiazolidineethanol in lab experiments is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research on 3-((4-Amino-2-methyl-5-pyrimidinyl)methyl)-4-methyl-5-thiazolidineethanol. One direction is to further investigate its potential applications in cancer research, neuroscience, and drug discovery. Another direction is to study the mechanisms underlying its biochemical and physiological effects, which may lead to the development of new drugs. Additionally, further studies are needed to determine the optimal dosage and administration of 3-((4-Amino-2-methyl-5-pyrimidinyl)methyl)-4-methyl-5-thiazolidineethanol for its potential therapeutic applications.
Métodos De Síntesis
3-((4-Amino-2-methyl-5-pyrimidinyl)methyl)-4-methyl-5-thiazolidineethanol can be synthesized by reacting 4-amino-2-methyl-5-pyrimidinemethanol with 4-methyl-5-thiazolidinecarboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with a reducing agent such as sodium borohydride to obtain 3-((4-Amino-2-methyl-5-pyrimidinyl)methyl)-4-methyl-5-thiazolidineethanol.
Aplicaciones Científicas De Investigación
3-((4-Amino-2-methyl-5-pyrimidinyl)methyl)-4-methyl-5-thiazolidineethanol has been studied for its potential applications in various fields such as cancer research, neuroscience, and drug discovery. In cancer research, 3-((4-Amino-2-methyl-5-pyrimidinyl)methyl)-4-methyl-5-thiazolidineethanol has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, 3-((4-Amino-2-methyl-5-pyrimidinyl)methyl)-4-methyl-5-thiazolidineethanol has been studied for its potential neuroprotective effects and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In drug discovery, 3-((4-Amino-2-methyl-5-pyrimidinyl)methyl)-4-methyl-5-thiazolidineethanol has been used as a lead compound for the development of new drugs.
Propiedades
Número CAS |
15233-41-7 |
|---|---|
Nombre del producto |
3-((4-Amino-2-methyl-5-pyrimidinyl)methyl)-4-methyl-5-thiazolidineethanol |
Fórmula molecular |
C12H20N4OS |
Peso molecular |
268.38 g/mol |
Nombre IUPAC |
2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazolidin-5-yl]ethanol |
InChI |
InChI=1S/C12H20N4OS/c1-8-11(3-4-17)18-7-16(8)6-10-5-14-9(2)15-12(10)13/h5,8,11,17H,3-4,6-7H2,1-2H3,(H2,13,14,15) |
Clave InChI |
UHDJMGZAZNFDEZ-UHFFFAOYSA-N |
SMILES |
CC1C(SCN1CC2=CN=C(N=C2N)C)CCO |
SMILES canónico |
CC1C(SCN1CC2=CN=C(N=C2N)C)CCO |
Otros números CAS |
15233-41-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



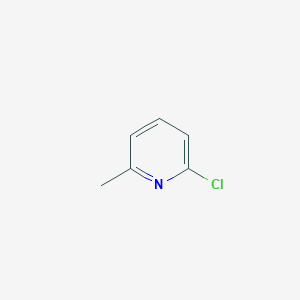
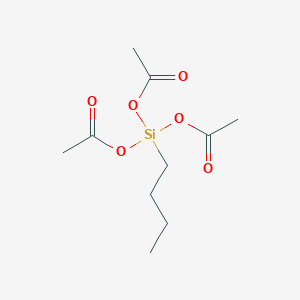
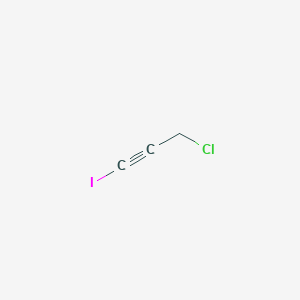
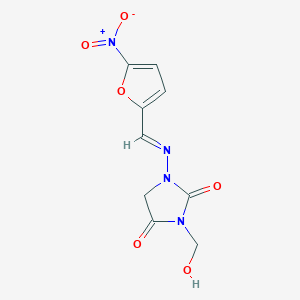
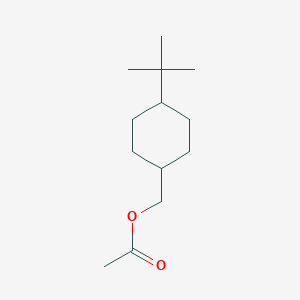
![Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-](/img/structure/B94470.png)
